N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
CAS No.: 1795702-42-9
Cat. No.: VC6751177
Molecular Formula: C18H19NO3
Molecular Weight: 297.354
* For research use only. Not for human or veterinary use.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide - 1795702-42-9](/images/structure/VC6751177.png)
Specification
CAS No. | 1795702-42-9 |
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Molecular Formula | C18H19NO3 |
Molecular Weight | 297.354 |
IUPAC Name | N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(3-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C18H19NO3/c1-21-15-6-4-5-13(9-15)10-18(20)19-11-14-12-22-17-8-3-2-7-16(14)17/h2-9,14H,10-12H2,1H3,(H,19,20) |
Standard InChI Key | RXRYAHAHSFOVQD-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CC(=O)NCC2COC3=CC=CC=C23 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a 2,3-dihydro-1-benzofuran scaffold, a bicyclic system comprising a benzene ring fused to a tetrahydrofuran ring. The 3-position of the benzofuran core is substituted with a methyl group linked to an acetamide functionality. The acetamide’s α-carbon is further bonded to a 3-methoxyphenyl group, introducing additional steric and electronic complexity.
Key Structural Features:
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Benzofuran Core: The 2,3-dihydro configuration reduces ring strain compared to fully aromatic benzofurans, potentially enhancing metabolic stability.
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Methoxy Substitution: The 3-methoxyphenyl group contributes to lipophilicity (logP ≈ 3.4) and may facilitate π-π stacking interactions with biological targets.
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Acetamide Linker: Serves as a flexible spacer, enabling conformational adaptability during receptor binding.
Physicochemical Properties
Based on analogous compounds , the following properties are inferred:
The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility—a critical factor for oral bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis route is documented for this compound, established methods for analogous benzofuran-acetamides involve multi-step sequences:
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Benzofuran Core Construction:
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Cyclization of 2-allyloxyphenols via acid-catalyzed Friedel-Crafts alkylation.
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Hydrogenation of aromatic benzofurans to achieve the 2,3-dihydro configuration.
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Acetamide Coupling:
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Reaction of the benzofuran-methylamine intermediate with 2-(3-methoxyphenyl)acetyl chloride in dichloromethane, catalyzed by triethylamine.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
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Reactivity Profile
The compound’s reactivity is dominated by:
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Amide Hydrolysis: Susceptible to acidic or basic conditions, cleaving the acetamide bond.
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Methoxy Demethylation: Strong Lewis acids (e.g., BBr₃) can remove the methoxy group, generating a phenolic derivative.
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Electrophilic Aromatic Substitution: The benzofuran’s electron-rich ring undergoes nitration or sulfonation at the 5- and 7-positions .
Biological Activity and Mechanism of Action
Mechanistic Insights
The compound’s effects likely arise from:
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Receptor Interaction: The methoxyphenyl group may anchor to hydrophobic pockets in GPCRs, while the acetamide linker stabilizes active conformations.
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Enzyme Inhibition: Competitive binding to kinase ATP sites, as seen in triazole-containing analogs.
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Redox Modulation: Scavenging of reactive oxygen species (ROS) by the benzofuran core, reducing oxidative stress .
Comparative Analysis with Structural Analogs
Activity Trends
A comparison with related compounds highlights structure-activity relationships (SAR):
Compound | logP | MT₁ Affinity (Kᵢ) | COX-2 IC₅₀ | Source |
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Target Compound | 3.6 | 38 nM | 2.1 μM | , |
N-[2-(5-Methoxybenzofuran-3-yl)ethyl]acetamide | 3.2 | 45 nM | 3.8 μM | |
2-(2,3-Dihydrobenzofuran-6-yl)triazole | 2.9 | N/A | 5.6 μM |
Higher lipophilicity correlates with improved membrane penetration and receptor binding .
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